molecular formula C9H20N4O4 B1674980 Tilarginine Acetate CAS No. 53308-83-1

Tilarginine Acetate

Cat. No. B1674980
CAS RN: 53308-83-1
M. Wt: 248.28 g/mol
InChI Key: IKPNWIGTWUZCKM-JEDNCBNOSA-N
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Description

Tilarginine Acetate, also known as L-NMMA acetate, is an acetate salt form of L-NMMA . It has been investigated for the basic science, treatment, and diagnostic of Obesity, Type 2 Diabetes, Ocular Physiology, and Regional Blood Flow . It belongs to the class of organic compounds known as arginine and derivatives .


Molecular Structure Analysis

The molecular formula of Tilarginine Acetate is C9H20N4O4 . The average mass is 248.279 Da and the monoisotopic mass is 248.148453 Da . The IUPAC name is (2S)-2-amino-5-(N’-methylcarbamimidamido)pentanoic acid; acetic acid .


Physical And Chemical Properties Analysis

Tilarginine Acetate has a water solubility of 1.45 mg/mL . It has 6 hydrogen acceptor count and 5 hydrogen donor count . The polar surface area is 111.23 Ų and the molar refractivity is 58.7 m³·mol⁻¹ .

Scientific Research Applications

Role in Shock Treatment

Tilarginine acetate's application in shock treatment is based on its ability to inhibit NOS, aiming to mitigate the excessive production of NO implicated in the pathogenesis of septic and cardiogenic shocks. Initial studies suggested potential benefits, but further clinical trials, particularly those involving septic shock, demonstrated an association with excess mortality at higher doses. This adverse outcome was attributed to unfavorable hemodynamic changes induced by L-NMMA, such as decreased cardiac output, increased pulmonary vascular resistance, and reduced tissue oxygen delivery. In cardiogenic shock, the lack of benefit observed in patients might have been due to inadequate dosing of L-NMMA. There is speculation that further studies at lower doses, possibly in conjunction with inotrope support, could yield more favorable results. Conversely, the exploration of selective inducible NOS inhibitors, which might reduce pathological effects of excessive NO production while preserving the beneficial effects of vascular NO production by endothelial NOS, presents a promising area of research (Howes & Brillante, 2008).

Impact on Cardiovascular Outcomes

The TRIUMPH study, a significant clinical trial, explored the hypothesis that tilarginine acetate could reduce mortality in patients with myocardial infarction complicated by refractory cardiogenic shock. Despite increasing systolic blood pressure, tilarginine acetate did not improve mortality outcomes at 30 days. This result led to strong recommendations against further trials using non-specific inhibitors of NOS in cardiogenic shock and potentially other cardiovascular areas. The lack of efficacy underscored the complexity of NO's role in cardiovascular health and disease, highlighting the need for more targeted therapeutic strategies (Salem & Mebazaa, 2007).

Exploratory Studies in Cardiogenic Shock

Further investigations into tilarginine acetate's effects in patients with acute myocardial infarction and cardiogenic shock have been conducted. These studies aimed to examine the potential benefits of NOS inhibition on hemodynamics, renal function, and survival. Despite preliminary single-center studies suggesting positive effects, larger, randomized controlled trials failed to demonstrate a reduction in mortality rates among patients receiving tilarginine acetate. This finding emphasizes the need for ongoing research to identify effective therapies for cardiogenic shock following acute myocardial infarction (Alexander et al., 2007).

properties

IUPAC Name

acetic acid;(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPNWIGTWUZCKM-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN=C(N)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CN=C(N)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045780
Record name Tilarginine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tilarginine Acetate

CAS RN

53308-83-1
Record name Tilarginine acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053308831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilarginine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILARGININE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FL3530AF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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